N-(naphthalen-1-yl)furan-2-carboxamide

Description

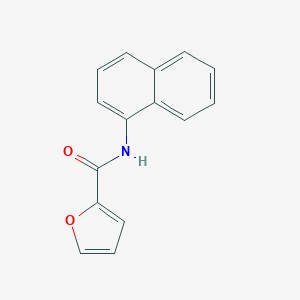

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKTYZBSNANXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324259 |

Source

|

| Record name | MLS003171585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40337-07-3 |

Source

|

| Record name | MLS003171585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-NAPHTHYL)-2-FURAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of N-(naphthalen-1-yl)furan-2-carboxamide

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. Ambiguity in structure can invalidate biological findings and impede developmental progress. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of N-(naphthalen-1-yl)furan-2-carboxamide, a molecule possessing key structural motifs relevant to medicinal chemistry. We will detail the logical synthesis and purification process and then systematically apply a suite of analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy. Each step is rationalized, explaining not just what was done, but why it was the optimal choice for generating unambiguous structural data. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing novel chemical entities.

Introduction and Strategic Overview

N-(naphthalen-1-yl)furan-2-carboxamide (Molecular Formula: C₁₅H₁₁NO₂, Molecular Weight: 237.25 g/mol ) is a secondary amide comprised of a furan-2-carboxamide core linked to a naphthalene ring system.[1][2] The structural complexity, arising from the distinct aromatic systems and the linking amide functionality, makes it an excellent candidate for illustrating a comprehensive characterization workflow. The accurate determination of its connectivity and conformation is critical for understanding its potential biological activity and structure-activity relationships (SAR).[3][4]

Our strategy is built on the principle of orthogonal data convergence. By employing multiple, independent analytical techniques, each providing a unique piece of the structural puzzle, we create a self-validating system. Mass spectrometry will establish the molecular mass, infrared spectroscopy will confirm the presence of key functional groups, and a suite of 1D and 2D NMR experiments will meticulously map the proton and carbon framework, leading to an unequivocal structural assignment.

Figure 1: A strategic workflow for the synthesis and structural elucidation of N-(naphthalen-1-yl)furan-2-carboxamide.

Synthesis and Purification

Rationale for Synthetic Route

To obtain the target compound, the most direct and reliable method is the Schotten-Baumann reaction, a classic and robust method for forming amides from amines and acyl chlorides.[5][6][7] This reaction involves the nucleophilic acyl substitution of 2-furoyl chloride with 1-naphthylamine. The reaction is conducted in a biphasic system with a base (e.g., NaOH) in the aqueous layer to neutralize the HCl byproduct, driving the reaction to completion.[8]

Detailed Experimental Protocol: Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-naphthylamine (1.0 eq) in dichloromethane (DCM, 20 mL). In a separate beaker, prepare a 2M solution of sodium hydroxide (NaOH) (2.0 eq) in water.

-

Reaction Setup: Place the flask containing the amine solution in an ice bath and stir vigorously.

-

Acyl Chloride Addition: Add 2-furoyl chloride (1.05 eq) dropwise to the stirring amine solution.

-

Base Addition: Simultaneously, add the 2M NaOH solution dropwise to the reaction mixture, ensuring the pH of the aqueous layer remains basic (pH > 10).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

-

Rationale: Recrystallization is chosen as the primary purification method due to the likely crystalline nature of the amide product. Ethanol is a suitable solvent, as amides typically have higher solubility in hot ethanol than in cold.

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven. The purity should be assessed by melting point determination and TLC.

-

Spectrometric and Spectroscopic Analysis

Mass Spectrometry (MS): Molecular Weight Confirmation

-

Expertise & Causality: Mass spectrometry is the first analytical step post-purification. Its primary purpose is to confirm the molecular weight of the synthesized compound, which is a fundamental validation of the synthesis. Electrospray Ionization (ESI) is the chosen method as it is a "soft" ionization technique that minimizes fragmentation, ensuring the clear observation of the molecular ion.

-

Protocol: ESI-MS

-

Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a methanol/water (1:1) mixture with 0.1% formic acid. The formic acid aids in protonation to form the [M+H]⁺ ion.

-

Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

-

-

Data Presentation & Interpretation: The analysis confirms the successful synthesis of the target molecule with a molecular formula of C₁₅H₁₁NO₂.

| Predicted Ion Adduct | Predicted m/z | Interpretation |

| [M+H]⁺ | 238.0811 | The protonated molecular ion, confirming the molecular weight of 237.25 g/mol . |

| [M+Na]⁺ | 260.0631 | The sodium adduct, a common observation in ESI-MS that further supports the molecular weight. |

Table 1: Predicted high-resolution mass spectrometry data for N-(naphthalen-1-yl)furan-2-carboxamide.

Infrared (IR) Spectroscopy: Functional Group Identification

-

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule.[9] For N-(naphthalen-1-yl)furan-2-carboxamide, the most informative signals will be the N-H stretch and the C=O (Amide I) stretch, which are characteristic of the secondary amide linkage.[9] Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

-

Protocol: ATR-FTIR

-

Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Presentation & Interpretation: The IR spectrum provides strong evidence for the formation of the amide bond and the presence of the aromatic systems.

| Frequency Range (cm⁻¹) | Vibration Type | Interpretation |

| ~3300-3250 | N-H Stretch | Confirms the presence of the secondary amide (N-H) group.[10] Its position indicates hydrogen bonding. |

| ~1680-1650 | C=O Stretch (Amide I) | A strong, sharp peak characteristic of a conjugated secondary amide carbonyl group.[9][11] |

| ~1550-1510 | N-H Bend (Amide II) | Coupled with the C-N stretch, this further confirms the secondary amide linkage.[9] |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the C-H bonds on the naphthalene and furan rings. |

| ~1600-1450 | C=C Aromatic Stretch | Multiple sharp bands confirming the presence of the aromatic rings. |

Table 2: Predicted characteristic IR absorption bands for N-(naphthalen-1-yl)furan-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By combining ¹H NMR, ¹³C NMR, and 2D correlation experiments, we can build the molecule's carbon-hydrogen framework piece by piece.[12]

Figure 2: Numbering scheme for proton assignments in N-(naphthalen-1-yl)furan-2-carboxamide.

-

Protocol: NMR Sample Preparation and Acquisition

-

Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative; it is particularly good for observing exchangeable protons like the N-H proton.[13]

-

Sample Preparation: Accurately weigh ~10-20 mg of the purified compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is crucial for resolving the crowded aromatic regions of this molecule.[14]

-

-

Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H1 (N-H) | 8.5 - 9.5 | broad singlet | - | Exchangeable proton, chemical shift is concentration and solvent dependent.[13] |

| H5, H8 | 8.0 - 8.2 | multiplet | - | Deshielded due to proximity to the other aromatic ring (peri effect). |

| H2, H3, H4, H6, H7 | 7.4 - 7.9 | multiplet | - | Complex overlapping signals typical of the naphthalene ring system. |

| H11 (Furan-5) | 7.5 - 7.6 | dd | J ≈ 1.8, 0.8 | Coupled to H10 and H9.[15] |

| H9 (Furan-3) | 7.2 - 7.3 | dd | J ≈ 3.6, 0.8 | Coupled to H10 and H11.[15] |

| H10 (Furan-4) | 6.5 - 6.6 | dd | J ≈ 3.6, 1.8 | Coupled to H9 and H11.[15] |

Table 3: Predicted ¹H NMR data for N-(naphthalen-1-yl)furan-2-carboxamide in CDCl₃.

-

Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, confirming the total carbon count and providing information about their electronic environment.

| Carbon Type | Predicted δ (ppm) | Rationale |

| C=O (Amide) | 158 - 162 | Typical chemical shift for an amide carbonyl carbon. |

| Furan C2, C5 | 145 - 150 | Oxygen-attached aromatic carbons are downfield. |

| Naphthyl C1, C9, C10 | 130 - 135 | Quaternary carbons in the naphthalene ring. |

| Naphthyl & Furan CH | 105 - 130 | Aromatic methine carbons, with 11 distinct signals expected in this region. |

Table 4: Predicted ¹³C NMR data for N-(naphthalen-1-yl)furan-2-carboxamide in CDCl₃.

-

Expertise & Causality: While 1D NMR provides essential data, complex spin systems, especially in the aromatic region, can lead to ambiguity. 2D NMR experiments are required for definitive assignment.[16]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] It is invaluable for tracing the connectivity within the furan and naphthalene ring systems. For example, a cross-peak between the signals at ~6.5 ppm (H10) and ~7.2 ppm (H9) would confirm their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[18][19] It allows for the unambiguous assignment of carbon signals based on their known proton assignments from the COSY and ¹H spectra.

-

Figure 3: Logical workflow for NMR data integration leading to a definitive structural assignment.

Computational Chemistry as a Validation Tool

As a final validation step, Density Functional Theory (DFT) can be employed to predict the NMR chemical shifts of the proposed structure.[20] By calculating the magnetic shielding tensors for the optimized geometry of N-(naphthalen-1-yl)furan-2-carboxamide, a theoretical NMR spectrum can be generated.[21] A strong correlation between the experimental data and the DFT-predicted values provides a very high level of confidence in the structural assignment. The mean absolute error (MAE) between predicted and experimental shifts for ¹H NMR is typically less than 0.21 ppm, and for ¹³C NMR, it's often less than 1.2 ppm.[20]

Conclusion

Through the systematic and logical application of multiple, complementary analytical techniques, the chemical structure of N-(naphthalen-1-yl)furan-2-carboxamide has been unequivocally determined. The synthesis via the Schotten-Baumann reaction was confirmed by mass spectrometry, which established the correct molecular weight. FTIR spectroscopy verified the presence of the critical secondary amide functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments provided a complete and unambiguous map of the molecular connectivity. This multi-faceted, self-validating approach represents a robust and reliable strategy for the structural elucidation of novel organic molecules in a research and development setting.

References

-

MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. Retrieved from [Link]

-

PubChem. (n.d.). N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(naphthalen-1-yl)-1-benzofuran-2-carboxamide. Retrieved from [Link]

-

Ali, A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

-

ACS Publications. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

-

Heterocycles. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

-

Scientific Reports. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

NIH. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the carboxamide-containing compounds D–F. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

JoVE. (n.d.). Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

NIH. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Retrieved from [Link]

-

NIH. (2011). N-(Phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide. Retrieved from [Link]

-

PubMed. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

-

YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

-

YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

NIH. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]

Sources

- 1. 40337-07-3|N-(Naphthalen-1-yl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. Compound N-(naphthalen-1-yl)furan-2-carboxamide - Chemdiv [chemdiv.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 4. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. emerypharma.com [emerypharma.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. news-medical.net [news-medical.net]

- 20. d-nb.info [d-nb.info]

- 21. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(naphthalen-1-yl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(naphthalen-1-yl)furan-2-carboxamide, a unique heterocyclic compound, stands at the intersection of furan and naphthalene chemistry, two scaffolds renowned for their diverse biological activities. This guide provides a comprehensive technical overview of this molecule, from its fundamental properties and synthesis to its potential applications in the pharmaceutical landscape. The fusion of the furan-2-carboxamide moiety, a known pharmacophore with a range of biological targets, with the lipophilic and structurally versatile naphthalene ring system, presents a compelling case for its investigation in drug discovery programs. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Core Compound Identification

Chemical Name: N-(naphthalen-1-yl)furan-2-carboxamide CAS Number: 40337-07-3[1][2] Molecular Formula: C₁₅H₁₁NO₂[1][2] Molecular Weight: 237.25 g/mol [1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. The following table summarizes key predicted and experimental properties for N-(naphthalen-1-yl)furan-2-carboxamide.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP | 3.06 | Chemdiv |

| pKa | Not available | - |

Synthesis and Structural Elucidation

The synthesis of N-(naphthalen-1-yl)furan-2-carboxamide can be achieved through the coupling of furan-2-carboxylic acid and naphthalen-1-amine. A general and adaptable protocol for the synthesis of furan-2-carboxamides involves the activation of the carboxylic acid moiety followed by amidation.[3]

General Synthesis Protocol: Amide Coupling via CDI Activation

This protocol is adapted from a diversity-oriented synthesis approach for furan-2-carboxamides and can be applied to the synthesis of the title compound.[3]

Materials:

-

Furan-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Naphthalen-1-amine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Experimental Procedure:

-

Activation of Furan-2-carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 equivalent) in anhydrous THF. To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture at 45°C for 2 hours to facilitate the formation of the acyl-imidazole intermediate.

-

Amide Bond Formation: In a separate flask, dissolve naphthalen-1-amine (1.0 equivalent) in anhydrous THF. Add the solution of naphthalen-1-amine to the activated furan-2-carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction mixture at 45°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(naphthalen-1-yl)furan-2-carboxamide.

Structural Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the furan ring (typically in the range of δ 6.5-7.5 ppm), the naphthalene ring system (multiple signals in the aromatic region, δ 7.0-8.5 ppm), and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide (around δ 155-165 ppm), as well as the carbons of the furan and naphthalene rings.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the amide group (typically around 1650-1680 cm⁻¹) and a band for the N-H stretching vibration (around 3200-3400 cm⁻¹).[3][5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (237.25 g/mol ).

Potential Biological Activities and Therapeutic Applications

While direct biological data for N-(naphthalen-1-yl)furan-2-carboxamide is limited in the available literature, the constituent moieties suggest a high potential for therapeutic applications. The furan-2-carboxamide scaffold is a known "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[6] Similarly, naphthalene derivatives are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.[7]

Antimicrobial and Antibiofilm Potential

Research into a library of furan-2-carboxamides has demonstrated their potential as antibiofilm agents against Pseudomonas aeruginosa.[3] This activity is particularly significant in the context of rising antibiotic resistance, where targeting bacterial virulence factors and biofilm formation presents a promising alternative to traditional bactericidal or bacteriostatic mechanisms. The naphthalene moiety, with its inherent lipophilicity, may enhance the penetration of the compound through bacterial cell membranes, potentially augmenting its antimicrobial efficacy.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of both furan and naphthalene-containing compounds. For instance, novel naphthalene-containing enamides have shown potent cytotoxic activity against hepatocellular carcinoma cell lines.[8] Carbamothioyl-furan-2-carboxamide derivatives have also demonstrated significant anticancer activity against various human cancer cell lines.[9] The combination of these two pharmacophores in N-(naphthalen-1-yl)furan-2-carboxamide warrants its investigation as a potential anticancer agent.

Mechanism of Action: A Postulated View

The precise mechanism of action for N-(naphthalen-1-yl)furan-2-carboxamide remains to be elucidated. However, based on the activities of related compounds, several hypotheses can be proposed.

-

Enzyme Inhibition: The furan-2-carboxamide core could act as a bioisostere for other functional groups, enabling it to bind to the active sites of various enzymes. For example, derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease.[10]

-

Interference with Quorum Sensing: In the context of antibiofilm activity, the molecule may interfere with bacterial quorum sensing pathways, which regulate the expression of virulence factors and biofilm formation.[3]

-

DNA Intercalation or Topoisomerase Inhibition: The planar naphthalene ring system could potentially intercalate with DNA or inhibit topoisomerase enzymes, mechanisms commonly associated with anticancer agents.

Further experimental validation through biochemical and cellular assays is necessary to confirm these postulations.

Experimental Workflows and Data Visualization

To facilitate further research, the following diagrams illustrate key experimental and logical workflows.

Synthesis Workflow

Caption: General workflow for the synthesis of N-(naphthalen-1-yl)furan-2-carboxamide.

Drug Discovery and Development Cascade

Caption: A simplified cascade for the potential development of the title compound as a therapeutic agent.

Conclusion and Future Directions

N-(naphthalen-1-yl)furan-2-carboxamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis is achievable through established amide coupling methodologies, and its structural components suggest a predisposition for potent biological activity, particularly in the realms of antimicrobial and anticancer research.

Future research should focus on the following key areas:

-

Optimized Synthesis and Scale-up: Development of a high-yielding and scalable synthetic route to facilitate further investigation.

-

Comprehensive Biological Screening: A broad-based screening campaign to identify its primary biological targets and therapeutic areas of interest.

-

Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate the molecular mechanisms underlying its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features for optimal activity and to develop potent lead compounds.

This technical guide provides a solid foundation for initiating research into N-(naphthalen-1-yl)furan-2-carboxamide. The convergence of two biologically significant scaffolds in its structure makes it a compelling candidate for further investigation and a potential starting point for the development of novel therapeutics.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. (2014). Royal Society of Chemistry. Retrieved from [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

N-(phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 3-(1-hydroxy naphthalen-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. (2014). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial studies of novel N-substituted napthofuran carboxamides. (n.d.). Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

-

A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (2021). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

Dihydronaphthofurans: synthetic strategies and applications. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-Bromo-furan-2-carboxylic acid [1-(naphthalen-2-ylcarbamoyl)-2-phenyl-vinyl]-amide. (n.d.). SpectraBase. Retrieved from [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved from [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. N-(Phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 40337-07-3|N-(Naphthalen-1-yl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. onlinepharmacytech.info [onlinepharmacytech.info]

- 6. ijabbr.com [ijabbr.com]

- 7. researchgate.net [researchgate.net]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-(naphthalen-1-yl)furan-2-carboxamide

Introduction

N-(naphthalen-1-yl)furan-2-carboxamide is a molecule of significant interest within medicinal chemistry and materials science, belonging to the broader class of N-aryl carboxamides. This structural motif, which links an aromatic amine with a carboxylic acid via an amide bond, is a cornerstone in the design of biologically active compounds and functional organic materials. The furan moiety, a five-membered aromatic heterocycle, is a known pharmacophore, while the naphthalene group imparts significant hydrophobicity and potential for π-π stacking interactions, which can be critical for molecular recognition at a biological target.

A thorough understanding of the spectroscopic properties of N-(naphthalen-1-yl)furan-2-carboxamide is fundamental for its unambiguous identification, purity assessment, and for elucidating its structure-property relationships. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound. The presented data is based on established principles and analogous data from closely related structures, offering a robust framework for researchers in the field.

Molecular Structure and Synthesis Overview

The synthesis of N-(naphthalen-1-yl)furan-2-carboxamide typically proceeds via the formation of an amide bond between furan-2-carboxylic acid and 1-naphthylamine. A common and efficient method involves the activation of the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack by the amine.[1] This approach is often preferred due to its mild reaction conditions and the high purity of the resulting products.[1]

Caption: Expected ESI-MS fragmentation of N-(naphthalen-1-yl)furan-2-carboxamide.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₁₅H₁₂NO₂]⁺ | 238.0863 |

| [M+Na]⁺ | [C₁₅H₁₁NNaO₂]⁺ | 260.0682 |

| Furanoyl Cation | [C₅H₃O₂]⁺ | 95.0133 |

| 1-Naphthylamine Ion | [C₁₀H₉N]⁺˙ | 143.0735 |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(naphthalen-1-yl)furan-2-carboxamide is expected to be characterized by several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Background correction is applied.

Data Interpretation

The key diagnostic peaks in the IR spectrum will be those corresponding to the N-H and C=O stretching vibrations of the amide group, as well as vibrations from the furan and naphthalene rings. For similar N-aryl furan-2-carboxamides, the amide I band (primarily C=O stretch) is typically observed around 1650-1670 cm⁻¹, while the N-H stretch appears as a sharp band in the region of 3300-3400 cm⁻¹. [1] Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H stretch | Amide |

| ~3100 | C-H stretch (aromatic) | Furan, Naphthalene |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1580, ~1465 | C=C stretch | Aromatic rings |

| ~1250 | C-N stretch | Amide |

| ~760-800 | C-H out-of-plane bend | Substituted aromatics |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of N-(naphthalen-1-yl)furan-2-carboxamide.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in assignments.

¹H NMR Data Interpretation

The ¹H NMR spectrum will show distinct signals for the amide proton, and the protons of the furan and naphthalene rings.

-

Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ 8.0 and 10.5 ppm, with the exact shift being solvent-dependent.

-

Furan Protons: Three distinct signals are expected for the furan ring protons, appearing as doublets or doublets of doublets in the region of δ 6.5-7.5 ppm.

-

Naphthalene Protons: The seven protons of the naphthalene ring will give rise to a complex multiplet pattern in the aromatic region, typically between δ 7.4 and 8.2 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~10.3 | s (broad) |

| Naphthalene H | 7.5 - 8.2 | m |

| Furan H5 | ~7.9 | dd |

| Furan H3 | ~7.4 | dd |

| Furan H4 | ~6.7 | dd |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule.

-

Amide Carbonyl (C=O): The carbonyl carbon will appear as a singlet in the downfield region, typically around δ 155-165 ppm. [1]* Aromatic Carbons: The carbons of the furan and naphthalene rings will resonate in the region of δ 110-150 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~158 |

| Furan C2, C5 | ~148, ~146 |

| Naphthalene C | 120 - 135 |

| Furan C3, C4 | ~115, ~112 |

Conclusion

The spectroscopic techniques of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provide a complementary and comprehensive toolkit for the structural characterization of N-(naphthalen-1-yl)furan-2-carboxamide. By understanding the principles behind each technique and the expected data for this molecule, researchers can confidently verify its synthesis, assess its purity, and proceed with further investigations into its chemical and biological properties. The data presented in this guide, based on established spectroscopic principles and analysis of analogous compounds, serves as a valuable reference for professionals in drug development and chemical research.

References

-

Boukhouima, A., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(2), M1285. Available at: [Link]

-

Tzanetou, E., Kasiotis, K. M., & Haroutounian, S. A. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. ResearchGate. Available at: [Link]

-

Ramírez-Salinas, P., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 18(9), e2100349. Available at: [Link]

Sources

The Versatile Heterocycle: A Technical Guide to N-(naphthalen-1-yl)furan-2-carboxamide as a Core Building Block

Abstract

N-(naphthalen-1-yl)furan-2-carboxamide, a unique molecular scaffold integrating the electron-rich furan ring with the extended aromatic system of naphthalene, presents a compelling building block for the discerning researcher in drug discovery and materials science. This guide provides an in-depth technical exploration of its synthesis, characterization, and potential applications. We will delve into the strategic considerations for its preparation, the analytical techniques for its structural validation, and the promising avenues for its use in developing novel therapeutic agents and functional materials. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in advanced chemical research and development.

Introduction: The Strategic Fusion of Furan and Naphthalene

The strategic combination of distinct pharmacophores and functional moieties into a single molecular entity is a cornerstone of modern medicinal chemistry and materials science. N-(naphthalen-1-yl)furan-2-carboxamide is a prime exemplar of this design philosophy. It marries the furan-2-carboxamide core, a known privileged structure in numerous biologically active compounds, with the naphthalene ring system, a versatile component known for its role in modulating pharmacokinetic and pharmacodynamic properties.[1][2]

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent feature in a vast array of natural products and synthetic compounds exhibiting diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Its carboxamide derivative provides a synthetically tractable handle for molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets.

Conversely, the naphthalene group, a bicyclic aromatic hydrocarbon, offers a larger, lipophilic surface area that can engage in π-π stacking and hydrophobic interactions. The incorporation of a naphthalene ring can significantly influence a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and can be instrumental in achieving potent and selective biological activity.[4] Derivatives of naphthalene have found applications as anticancer agents, anti-inflammatory drugs, and fluorescent probes.

The amide linkage between these two key fragments provides conformational rigidity and a hydrogen bond donor-acceptor pair, further enhancing its potential for specific molecular recognition. This unique combination of structural features positions N-(naphthalen-1-yl)furan-2-carboxamide as a highly valuable and versatile building block for the synthesis of novel compounds with tailored properties.

Synthesis and Structural Elucidation

The synthesis of N-(naphthalen-1-yl)furan-2-carboxamide is predicated on the formation of a stable amide bond between a furan-2-carboxylic acid derivative and 1-naphthylamine. While a definitive, dedicated synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, a robust and widely applicable methodology can be confidently proposed based on established amide coupling techniques.

Proposed Synthetic Pathway

The most direct and reliable route involves the activation of furan-2-carboxylic acid followed by nucleophilic acyl substitution by 1-naphthylamine. A common and effective activating agent for this transformation is 1,1'-carbonyldiimidazole (CDI).[5]

Caption: Proposed synthetic workflow for N-(naphthalen-1-yl)furan-2-carboxamide.

Detailed Experimental Protocol (Generalized)

Materials:

-

Furan-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

1-Naphthylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of Furan-2-carboxylic Acid: To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. The formation of the acylimidazolide intermediate can be monitored by the evolution of carbon dioxide.

-

Amide Bond Formation: To the solution containing the activated acylimidazolide, add a solution of 1-naphthylamine (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(naphthalen-1-yl)furan-2-carboxamide as a solid.

Expert Insight: The use of CDI as a coupling agent is advantageous as the byproducts, imidazole and carbon dioxide, are easily removed. Ensuring anhydrous conditions is critical to prevent the hydrolysis of the activated intermediate back to the carboxylic acid. The order of addition is important; the carboxylic acid should be fully activated before the addition of the amine to minimize side reactions.

Structural Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for N-(naphthalen-1-yl)furan-2-carboxamide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the naphthalene ring (approx. δ 7.4-8.2 ppm). Aromatic protons of the furan ring (approx. δ 6.6-7.8 ppm). A broad singlet for the amide N-H proton (concentration-dependent, approx. δ 8.5-10.0 ppm). |

| ¹³C NMR | Carbonyl carbon of the amide (approx. δ 155-165 ppm). Aromatic carbons of the naphthalene and furan rings (approx. δ 110-150 ppm). |

| IR (Infrared) | N-H stretching vibration (approx. 3300-3400 cm⁻¹). C=O stretching vibration of the amide (approx. 1650-1680 cm⁻¹). C-N stretching and N-H bending vibrations (approx. 1510-1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 237.26 g/mol . |

Self-Validation: The combination of these spectroscopic techniques provides a self-validating system. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of the distinct aromatic systems. IR spectroscopy validates the presence of the key amide functional group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications as a Versatile Building Block

The true value of N-(naphthalen-1-yl)furan-2-carboxamide lies in its potential as a versatile building block for the creation of more complex molecules with tailored functionalities. Its utility can be envisioned in both medicinal chemistry and materials science.

In Drug Discovery and Medicinal Chemistry

The furan-2-carboxamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities. By incorporating the naphthalene moiety, medicinal chemists can explore new chemical space and potentially enhance the therapeutic properties of furan-based compounds.

Caption: Potential avenues for drug discovery using the core scaffold.

-

Anticancer Agents: Numerous furan and naphthalene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][6] The N-(naphthalen-1-yl)furan-2-carboxamide core can serve as a starting point for the development of novel anticancer drugs. Further modifications on either the furan or naphthalene ring could be explored to optimize potency and selectivity.

-

Antimicrobial Agents: The furan nucleus is a key component of several antibacterial and antifungal drugs.[2][3] Furan-2-carboxamides, in particular, have shown promising antibiofilm activity against pathogenic bacteria.[5] The lipophilic nature of the naphthalene group could enhance membrane permeability, potentially leading to improved antimicrobial efficacy.

-

Anti-inflammatory Agents: Both furan and naphthalene-containing compounds have been investigated for their anti-inflammatory properties. This scaffold provides a template for designing novel inhibitors of inflammatory pathways.

In Materials Science

The extended π-conjugated system of N-(naphthalen-1-yl)furan-2-carboxamide makes it an interesting candidate for applications in materials science.

-

Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties. The electronic communication between the furan and naphthalene rings could lead to interesting photophysical properties, making this scaffold a potential core for novel fluorescent sensors and labels.

-

Organic Electronics: The aromatic and heterocyclic nature of the molecule suggests potential for its use in the development of organic semiconductors and other electronic materials. Further derivatization could be employed to tune its electronic properties for specific applications.

Future Perspectives and Conclusion

N-(naphthalen-1-yl)furan-2-carboxamide stands as a promising yet underexplored heterocyclic building block. While its direct synthesis and characterization are not extensively reported, established synthetic methodologies provide a clear path for its preparation. The true potential of this molecule lies in its versatility as a scaffold for the development of novel compounds with diverse applications.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound to establish a solid foundation for its use. Subsequent exploration of its biological activities, particularly in the areas of oncology and infectious diseases, is highly warranted. Furthermore, a thorough investigation of its photophysical properties could unlock its potential in the realm of materials science.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem, 16(1), 143-151. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. IntechOpen. Available from: [Link]

-

Synthesis and Characterization of New N-(Diphenylphosphino)-naphthylamine Chalcogenides: X-ray Structures of (1-NHC10H7)P(Se)Ph2 and Ph2P(S)OP(S)Ph2. ResearchGate. Available from: [Link]

-

Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. Journal of Medicinal Chemistry, 52(21), 6799-6803. Available from: [Link]

-

depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... ResearchGate. Available from: [Link]

-

Furan derivatives are an essential group of heterocyclic compounds known for their significant pharmacological activity... ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. Available from: [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4668. Available from: [Link]

-

A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available from: [Link]

-

Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. RSC Advances, 4(65), 34557-34565. Available from: [Link]

-

Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. Universidade Nova de Lisboa. Available from: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(6), 589-601. Available from: [Link]

-

N-(1-Naphthyl)ethylenediamine. Wikipedia. Available from: [Link]

-

A Review on Biological and Medicinal Significance of Furan. Al-Qalam Journal of Medical and Applied Sciences, 6(1), 126-135. Available from: [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4410. Available from: [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(48), 31213-31227. Available from: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3298. Available from: [Link]

-

A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. International Journal of Pharmaceutical Research and Applications, 6(4), 644-657. Available from: [Link]

Sources

- 1. Synthesis and Characterization of Two Novel Naphthalenediimide/Zinc Phosphonate Crystalline Materials Precipitated from Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of naphthofuran carboxamides

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Naphthofuran Carboxamides

Abstract

Naphthofurans, heterocyclic compounds featuring a fused furan and naphthalene ring system, have garnered significant attention in medicinal chemistry due to their structural versatility and broad range of biological activities.[1] When functionalized with a carboxamide moiety, these scaffolds serve as a potent template for developing novel therapeutics targeting a spectrum of diseases, including cancer, microbial infections, and metabolic disorders.[2][3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of naphthofuran carboxamides. We will dissect the core structural components, explore the causal impact of chemical modifications on biological outcomes, and detail the experimental methodologies essential for the rational design and evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the naphthofuran carboxamide scaffold.

The Naphthofuran Carboxamide Scaffold: A Privileged Structure

The therapeutic potential of a naphthofuran carboxamide derivative is not dictated by a single feature but by the synergistic interplay of its three fundamental components:

-

The Naphthofuran Core: The rigid, polycyclic aromatic system that serves as the foundational anchor. Its planarity and electron distribution are critical for interacting with biological targets.

-

The Carboxamide Linker (-CONH-): A crucial hydrogen-bonding domain that often establishes a key interaction within the binding site of a target protein. Its orientation and rigidity influence the overall conformation of the molecule.

-

The Amide Substituent (R-group): The primary point of diversification. Modifications to this group allow for fine-tuning of potency, selectivity, solubility, and pharmacokinetic properties.

The logical relationship between these components and the resulting biological activity is paramount to any drug discovery campaign. Understanding how to modulate each part is the key to unlocking the scaffold's full potential.

Caption: Core components of a naphthofuran carboxamide and their influence on biological activity.

Deconstructing the SAR: From Core to Periphery

A systematic SAR exploration involves modifying each component of the scaffold to probe its contribution to the target activity.

The Naphthofuran Core: The Anchor

The naphthofuran core itself can be either a naphtho[2,1-b]furan or a naphtho[1,2-b]furan, among other isomers. This initial choice of isomerism dictates the foundational geometry of the molecule. Further modifications directly on the ring system, such as the introduction of halogens, methoxy, or nitro groups, can profoundly impact electronic properties and metabolic stability.[3][5]

-

Rationale for Modification: Introducing electron-withdrawing groups (e.g., -NO2, -Cl) can modulate the pKa of the molecule and influence its interaction with target residues. Conversely, electron-donating groups (e.g., -OCH3) can alter binding through different electronic effects. These substitutions also create new potential metabolic soft spots or, conversely, block sites of metabolic attack, thereby influencing the compound's pharmacokinetic profile.

The Carboxamide Linker: The Hinge

The amide bond is a cornerstone of medicinal chemistry, prized for its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). In the context of naphthofuran carboxamides, its primary role is to correctly orient the R-group substituent within the target's binding pocket. Its relative rigidity prevents excessive conformational freedom, which is entropically favorable for binding.

-

Experimental Insight: While less frequently modified than the R-group, bioisosteric replacement of the amide with structures like reverse amides, sulfonamides, or stable esters can be explored if the amide bond proves to be a liability (e.g., due to hydrolysis by amidase enzymes). However, this often comes at the cost of losing critical hydrogen bonding interactions.

The Amide Substituent (R-group): The Key to Specificity

The vast majority of SAR studies focus on diversifying the amide substituent. This is where potency and selectivity are most effectively tuned. The nature of the R-group dictates the interactions with the solvent-exposed regions of a binding pocket and governs the molecule's overall physicochemical properties.

-

Anticancer Activity: Studies have shown that derivatizing the carboxamide with various aromatic and heterocyclic moieties can lead to potent anticancer agents.[1] For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide demonstrated significant anti-cancer effects, highlighting the utility of electron-deficient phenyl rings as the R-group.[1][6] The trifluoromethyl groups enhance lipophilicity and can engage in specific hydrophobic or dipole interactions.

-

SIRT1 Activation: In the development of Silent Information Regulator 1 (SIRT1) activators for diseases like diabetic nephropathy, specific naphthofuran carboxamide derivatives have been identified as potent candidates.[4] The R-groups in these molecules are designed to fit into an allosteric activation site, with modifications aimed at optimizing contact with key residues.[4][7]

-

Antimicrobial Activity: The synthesis of naphthofuran carboxamides linked to other heterocyclic systems, such as 1,2,4-triazoles, has been explored for antimicrobial applications.[2] In these cases, the appended heterocycle is the primary driver of the antimicrobial spectrum and potency.

Table 1: Summary of Key Structure-Activity Relationships

| Structural Moiety | Modification Example | Observed Effect on Activity | Target Class/Activity | Reference(s) |

| Naphthofuran Core | Addition of chloro or nitro groups | Often enhances potency but may increase cytotoxicity. | General | [3] |

| Naphthofuran Core | Saturation (dihydronaphthofuran) | Alters planarity, potentially improving binding to non-planar pockets and modifying PK properties. | Anticancer | [6] |

| Carboxamide Linker | Incorporation into a thiazolidinone ring | Creates a new heterocyclic system with distinct biological properties. | Antimicrobial | |

| Amide Substituent | Phenyl ring with electron-withdrawing groups (e.g., -CF3) | Increased potency, likely due to enhanced hydrophobic interactions. | Anticancer | [1] |

| Amide Substituent | Linkage to a 1,2,4-triazole moiety | Confers antimicrobial properties. | Antimicrobial | [2] |

| Amide Substituent | Aromatic rings designed to fit allosteric sites | Potent and specific activation of the target enzyme. | SIRT1 Activation | [4] |

Biological Targets and Mechanisms of Action

Naphthofuran carboxamides are versatile binders, targeting a range of biomolecules. Their planar core is well-suited for intercalating into DNA or fitting into the ATP-binding pocket of kinases, while the customizable carboxamide "arm" can reach into adjacent pockets to secure high-affinity binding.

-

Enzyme Inhibition: Many derivatives function as enzyme inhibitors. They have been investigated as potential dual inhibitors of BACE-1 and GSK-3β for Alzheimer's disease and as inhibitors of Cytochrome P450 enzymes like CYP1B1.[8][9]

-

Modulation of Signaling Pathways: As anticancer agents, these compounds can modulate critical cell signaling pathways. Documented effects include the inhibition of the PI3K/Akt/mTOR and NF-κB pathways, which are central to cell growth, proliferation, and inflammation.[1]

-

SIRT1/NF-κB Pathway Modulation: For inflammatory conditions, certain naphthofuran carboxamides have been shown to alleviate inflammatory responses by activating SIRT1, which in turn suppresses the NF-κB pathway.[4][7]

Caption: Mechanism of action for SIRT1-activating naphthofuran carboxamides.[4][7]

Experimental Protocols: A Self-Validating Workflow

A robust SAR study relies on efficient synthesis and reliable biological evaluation. The following protocols represent a standard, self-validating workflow for investigating naphthofuran carboxamides.

General Synthesis of Naphthofuran Carboxamides

The most common and straightforward method involves the coupling of a naphthofuran-2-carboxylic acid with a desired amine. The trustworthiness of this protocol comes from its modularity; successful synthesis of the core acid allows for the parallel synthesis of a large library of final compounds, with purification and characterization (LC-MS, NMR) at each key stage validating the chemical structures.

Caption: A typical workflow for the synthesis and validation of a naphthofuran carboxamide library.

Step-by-Step Protocol: Amide Coupling via POCl₃ [2][3]

-

Reactant Preparation: In a dry round-bottom flask, combine an equimolar mixture of the desired naphthofuran-2-carboxylic acid (10 mmol) and the target amine (10 mmol).

-

Coupling Agent Addition: To this mixture, carefully add phosphorus oxychloride (POCl₃, 2 ml, 20 mmol) dropwise under inert atmosphere (e.g., Nitrogen or Argon). The addition is exothermic and should be controlled.

-

Reaction: Gently warm the resulting solution on a water bath, maintaining the temperature between 40-45°C for approximately 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into crushed ice with vigorous stirring.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the solid sequentially with water and a dilute sodium bicarbonate solution to remove any unreacted acid and POCl₃ byproducts. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-substituted naphthofuran carboxamide.

-

Validation: Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized compounds, a cell viability assay is a standard first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthofuran carboxamide compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The study of naphthofuran carboxamides is a fertile ground for drug discovery. While significant progress has been made, particularly in the anticancer field, several avenues warrant further exploration.[1] Future research should focus on:

-

Improving Pharmacokinetics: While many potent compounds have been identified, their development is often hampered by poor solubility or metabolic instability. Pro-drug strategies or formulation advancements could overcome these hurdles.

-

Expanding Target Space: The scaffold's versatility suggests it could be adapted to target other enzyme classes, ion channels, or receptors. Computational methods like molecular docking and dynamic simulations can help identify new potential targets.[9]

-

Developing Selective Agents: For targets like kinases, achieving selectivity over closely related family members is a major challenge. Fine-tuning the R-group based on subtle differences in the binding pockets is crucial for minimizing off-target effects.

References

- Vertex AI Search. (2024). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents.

- Prakash, S. M., et al. (n.d.). Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. ResearchGate.

- Prakash, S. M., et al. (n.d.). Synthesis, characterization and antimicrobial studies of novel N-substituted napthofuran carboxamides. Journal of Pharmaceutical Science and Technology.

- Gao, J., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. ResearchGate.

- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances.

- Chambers, J. J., et al. (n.d.). Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. PubMed.

- Abdelwahab, A. H. F., & Fekry, S. A. H. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. ResearchGate.

- Zhang, Y., et al. (2020). Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors. PubMed.

- Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry.

- Solanki, R., et al. (n.d.). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives.

- Gao, J., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. National Institutes of Health.

- Al-Ostoot, F. H., et al. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Bissy, W. A., et al. (n.d.). Highly potent naphthofuran-based retinoic acid receptor agonists. PubMed.

- Kumar, A., et al. (n.d.). Investigation of naphthofuran moiety as potential dual inhibitor against BACE-1 and GSK-3β.

- Vagdevi, H. M., et al. (n.d.). Synthesis and biological evaluation of some new heterocyclic derivatives incorporating napthofuran moiety. Der Pharma Chemica.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. onlinepharmacytech.info [onlinepharmacytech.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]

- 7. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of naphthofuran moiety as potential dual inhibitor against BACE-1 and GSK-3β: molecular dynamics simulations, binding energy, and network analysis to identify first-in-class dual inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(naphthalen-1-yl)furan-2-carboxamide in MCH Receptor 1 Antagonist Studies

Introduction: Targeting the Melanin-Concentrating Hormone System

The Melanin-Concentrating Hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, mood, and sleep-wake cycles.[1][2] The physiological effects of MCH are mediated through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2), with MCHR1 being the predominant subtype in mammals.[2][3] MCHR1 activation, primarily through coupling with Gαi and Gαq proteins, leads to the inhibition of adenylyl cyclase and stimulation of intracellular calcium mobilization.[1][3][4] This signaling cascade has been implicated in promoting food intake and weight gain, making MCHR1 a promising therapeutic target for the development of anti-obesity drugs.[5] Furthermore, antagonism of MCHR1 has shown potential in preclinical models for the treatment of anxiety and depression.[2][6]

N-(naphthalen-1-yl)furan-2-carboxamide is a novel small molecule designed for the investigation of MCHR1 antagonism. Its chemical structure, featuring a furan-2-carboxamide core linked to a naphthalene moiety, provides a scaffold for high-affinity binding to the MCHR1 orthosteric site. These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and application of N-(naphthalen-1-yl)furan-2-carboxamide in MCHR1 antagonist studies.

Chemical Properties and Synthesis

Compound: N-(naphthalen-1-yl)furan-2-carboxamide Molecular Formula: C₁₅H₁₁NO₂[7] Molecular Weight: 237.25 g/mol [7] CAS Number: 40337-07-3[7]

Proposed Synthesis Protocol: Amide Coupling of Furan-2-carboxylic acid and 1-Naphthylamine

The synthesis of N-(naphthalen-1-yl)furan-2-carboxamide can be readily achieved through a standard amide coupling reaction. The following protocol outlines a common and effective method.

Materials:

-

Furan-2-carboxylic acid

-

1-Naphthylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Activation of Carboxylic Acid: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step forms an activated ester intermediate, facilitating the subsequent nucleophilic attack by the amine.

-

Amine Addition: In a separate flask, dissolve 1-naphthylamine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct of the reaction.

-